molecular formula C310H481N87O100S8 B1151387 ρ-Da1a – AdTx1

ρ-Da1a – AdTx1

Cat. No.: B1151387
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Description

Contextualization of Venom-Derived Peptides as Advanced Pharmacological Probes

Animal venoms are complex cocktails of bioactive molecules, including proteins, peptides, and small organic compounds, that have been refined over millions of years of evolution. nih.govfrontiersin.org These venoms are a rich source of ligands that can potently and selectively modulate a wide array of physiological targets, such as ion channels, receptors, and enzymes. nih.govfrontiersin.org This high specificity makes venom-derived peptides exceptional pharmacological probes, allowing researchers to dissect the function of individual receptor subtypes and signaling pathways. nih.govuq.edu.au The use of these peptides has been instrumental in the pharmacological characterization of numerous ion channels and their receptors. nih.gov

Overview of Three-Finger Toxins (3FTxs) from Dendroaspis angusticeps Venom in Receptor Pharmacology

The venom of the Eastern green mamba, Dendroaspis angusticeps, is a particularly rich source of a family of proteins known as three-finger toxins (3FTxs). nih.govtandfonline.com These non-enzymatic proteins are characterized by a common spatial structure where three loops, or "fingers," extend from a central core that is stabilized by four conserved disulfide bonds. nih.govnih.gov 3FTxs from Dendroaspis angusticeps are known to interact with a variety of receptors, including muscarinic acetylcholine (B1216132) receptors. nih.govfrontiersin.org More recently, targeted research has revealed that this venom also contains 3FTxs that interact with adrenoceptors. nih.govwjgnet.com

Evolution of Nomenclature: From AdTx1 to ρ-Da1a

The toxin now known as ρ-Da1a was initially discovered through a screening of green mamba venom for its ability to interact with adrenoceptors and was first named AdTx1. nih.govwjgnet.com As the understanding of this and similar toxins grew, a more systematic nomenclature was proposed to better classify these peptides based on their activity and origin. nih.gov The name was changed to ρ-Da1a, where "ρ" (rho) signifies its activity at adrenoceptors, "Da" refers to the genus Dendroaspis angusticeps, "1" indicates its three-finger fold structure, and "a" denotes it as the first such toxin identified. nih.gov This rational nomenclature helps to categorize the growing number of toxins being discovered and characterized. nih.govresearchgate.net

Significance of ρ-Da1a – AdTx1 as a Highly Selective Adrenoceptor Ligand

ρ-Da1a is a 65-amino-acid peptide that has garnered significant attention for its high affinity and remarkable selectivity for the α1A-adrenoceptor subtype. smartox-biotech.comcreative-peptides.com It is stabilized by four disulfide bridges and belongs to the three-finger fold family of peptides. smartox-biotech.com Research has shown that ρ-Da1a has a subnanomolar affinity for the human α1A-adrenoceptor, with a Ki value of 0.35 nM, and is approximately 1000 times more potent on this subtype than on other adrenoceptor subtypes. wjgnet.comsmartox-biotech.com This exceptional selectivity makes ρ-Da1a a powerful tool for differentiating the physiological roles of the α1A-adrenoceptor from other closely related subtypes. creative-peptides.comfrontiersin.orgfrontiersin.org Its ability to act as an insurmountable antagonist at this receptor further enhances its utility in pharmacological studies. nih.govpsu.edu

Interactive Data Table: Properties of ρ-Da1a

Property Value Source
Amino Acid Length 65 smartox-biotech.com
Structure Three-finger fold peptide with 4 disulfide bridges smartox-biotech.com
Source Dendroaspis angusticeps (Eastern green mamba) venom smartox-biotech.com
Molecular Weight 7283.29 Da smartox-biotech.com
Primary Target α1A-adrenoceptor smartox-biotech.comcreative-peptides.com
Affinity (Ki) for human α1A-adrenoceptor 0.35 nM wjgnet.comsmartox-biotech.com

Interactive Data Table: Selectivity of ρ-Da1a for Human Adrenoceptor Subtypes

Receptor Subtype Affinity (pKi) Source
α1A 9.19 ± 0.09 researchgate.net
α1B 7.28 ± 0.09 researchgate.net
α1D 5.95 ± 0.08 researchgate.net
α2A No significant effect at 10 µM researchgate.net
α2B No significant effect at 10 µM researchgate.net
α2C 6.85 ± 0.08 researchgate.net
β1 No significant effect at 10 µM researchgate.net
β2 No significant effect at 10 µM researchgate.net

Properties

Molecular Formula

C310H481N87O100S8

Appearance

98 %AA sequence: LTC3VTSKSIFGITTEDC17PDGQNLC24FKRRHYVVPKIYDSTRGC42AATC46PIPENYDSIHC57C58KTDKC63NEDisulfide bonds: Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, Cys58-Cys63Length (aa): 65

Origin of Product

United States

Discovery, Isolation, and Advanced Production Methodologies

Bio-guided Screening Strategies for G-Protein Coupled Receptor (GPCR) Ligand Identification

The discovery of ρ-Da1a (formerly AdTx-1) stemmed from a bio-guided screening strategy aimed at identifying novel ligands for G-protein coupled receptors (GPCRs) from animal venoms. frontiersin.orgnih.gov Venoms are complex mixtures of bioactive molecules, and while they have been a rich source of ligands for ion channels, their potential to modulate GPCR activity was less explored. smartox-biotech.com Researchers utilized the venom of the green mamba snake, Dendroaspis angusticeps, in competition binding assays with a radiolabeled ligand, ³H-prazosin, on rat brain membrane preparations. frontiersin.orgnih.gov This approach allowed for the identification of venom components that interacted with α1-adrenoceptors. smartox-biotech.com

This screening led to the discovery of ρ-Da1a, a peptide that demonstrated a high affinity and remarkable selectivity for the α1A-adrenoceptor subtype (α1A-AR). frontiersin.orgtandfonline.com Further studies confirmed its potent and selective antagonist activity, making it a valuable tool for studying the physiological roles of this specific receptor subtype. nih.govtandfonline.com The success of this bio-guided approach highlights the value of natural sources, like snake venoms, in discovering novel and highly specific pharmacological agents. nih.govcreative-peptides.com

Chromatographic Techniques for Peptide Isolation and Purification

Following its identification through screening, the isolation and purification of ρ-Da1a from the crude venom of Dendroaspis angusticeps was achieved through a multi-step chromatographic process. The initial step typically involves cation exchange chromatography to separate the venom into several fractions. nih.gov The fraction demonstrating the highest activity in binding assays was then subjected to further purification. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a key technique used in the subsequent purification stages. nih.govmdpi.com By utilizing columns with different selectivities (e.g., C18), researchers can separate the active fraction into its individual components based on their hydrophobicity. nih.gov The purity of the isolated peptide is then assessed using analytical RP-HPLC, ensuring a homogenous sample for subsequent characterization. nih.gov This combination of chromatographic methods is essential for obtaining highly purified ρ-Da1a from the complex venom mixture. nih.gov

Mass Spectrometry and Edman Degradation for Peptide Sequencing

Once a pure sample of ρ-Da1a was obtained, its primary structure was determined using a combination of Edman degradation and mass spectrometry. smartox-biotech.comresearchgate.net Edman degradation sequentially removes amino acid residues from the N-terminus of the peptide, allowing for their identification. nih.govsb-peptide.com This classical method provided the sequence of the initial 54 residues of the toxin. nih.gov

Mass spectrometry was employed to determine the peptide's molecular mass and to sequence peptide fragments, particularly those obtained after enzymatic digestion (e.g., with trypsin). nih.govnih.gov This technique, especially when used in tandem (MS/MS), allows for the fragmentation of peptides and the subsequent determination of their amino acid sequence. nih.govsb-peptide.com The combination of these two powerful analytical techniques enabled the complete and unambiguous determination of the 65-amino acid sequence of ρ-Da1a and the identification of its four disulfide bridges. smartox-biotech.comnih.gov

Synthetic and Recombinant Production of ρ-Da1a – AdTx1 for Research Applications

The limited availability of ρ-Da1a from its natural source necessitated the development of synthetic and recombinant production methods to meet the demands of research. smartox-biotech.comtandfonline.com These approaches not only provide a reliable and scalable supply of the toxin but also facilitate the creation of variants for structure-function studies. psu.eduresearchgate.net

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) has been successfully used to produce a synthetic homologue of ρ-Da1a. smartox-biotech.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common approach used in SPPS. nih.gov Following the assembly of the linear peptide chain, it is cleaved from the resin and purified using techniques like reverse-phase chromatography. nih.gov The final step involves the oxidative folding of the peptide to form the correct disulfide bridges, which are crucial for its biological activity. nih.gov The synthetic ρ-Da1a has been shown to have the same retention time in chromatography and the same affinity for the V2R as the native toxin. pnas.org Stable isotope-labeled (SIL) versions of peptides like ρ-Da1a can also be produced using SPPS for applications in quantitative proteomics and NMR spectroscopy. sb-peptide.com

Recombinant Expression Systems for Functional Toxin Production

Recombinant expression systems offer an alternative and often more cost-effective method for producing functional ρ-Da1a. tandfonline.compsu.edu Escherichia coli is a commonly used host for this purpose. researchgate.netresearchgate.net The gene encoding ρ-Da1a can be cloned into an expression vector, often as a fusion protein with a tag (like a His-tag or ZZ domain of protein A) to facilitate purification. researchgate.netresearchgate.net The fusion protein is typically produced in inclusion bodies, which are dense aggregates of insoluble protein. researchgate.netresearchgate.net

After cell lysis, the inclusion bodies are harvested and the fusion protein is solubilized. researchgate.net The ρ-Da1a peptide is then cleaved from its fusion partner using a specific protease, such as TEV (Tobacco Etch Virus) protease. researchgate.netresearchgate.net The released peptide is then purified and folded to achieve its native conformation. researchgate.net This recombinant approach can yield significant quantities of the toxin, with reports of 5 mg per liter of culture, and the resulting recombinant ρ-Da1a has been shown to have the same affinity for the α1A-adrenoceptor as the chemically synthesized version. psu.edu

AttributeDetails
Name ρ-Da1a (AdTx1)
Source Dendroaspis angusticeps (Green Mamba) venom
Molecular Target α1A-adrenoceptor (GPCR)
Amino Acid Length 65
Disulfide Bridges 4
MethodDescriptionKey Features
Bio-guided Screening Using radioligand binding assays to identify active components in venom.Led to the initial discovery of ρ-Da1a's interaction with adrenoceptors. frontiersin.orgnih.gov
Cation Exchange Chromatography Initial separation of crude venom into fractions.A crucial first step in the purification process. nih.gov
Reverse-Phase HPLC Further purification of active fractions based on hydrophobicity.Essential for isolating the pure peptide. nih.govmdpi.com
Edman Degradation Sequential removal and identification of N-terminal amino acids.Determined the initial part of the peptide sequence. smartox-biotech.comnih.gov
Mass Spectrometry Determines molecular mass and sequences peptide fragments.Complemented Edman degradation for full sequence determination. smartox-biotech.comnih.gov
Solid-Phase Peptide Synthesis Stepwise chemical synthesis of the peptide on a solid support.Allows for the production of synthetic homologues and labeled variants. smartox-biotech.comnih.gov
Recombinant Expression Production of the peptide in a host organism like E. coli.Enables scalable and cost-effective production of the functional toxin. psu.eduresearchgate.net

Structural Biology and Biophysical Characterization

Classification of ρ-Da1a – AdTx1 within the Three-Finger-Fold Peptide Family

ρ-Da1a is classified as a member of the three-finger toxin (3FTx) superfamily, a group of small proteins predominantly found in snake venoms. smartox-biotech.comnih.gov This classification is based on its distinct tertiary structure, which features three β-strand-rich loops, resembling fingers, that extend from a central, compact core. wikipedia.orgencyclopedia.pub The 3FTx family itself is part of a larger superfamily of proteins that share this three-finger protein domain, including non-toxic proteins. wikipedia.org

Peptides in the 3FTx family are typically 60 to 74 amino acids in length, a characteristic that ρ-Da1a adheres to with its 65-residue chain. encyclopedia.pubrcsb.org While the majority of well-characterized 3FTx are neurotoxins that target cholinergic systems like nicotinic and muscarinic acetylcholine (B1216132) receptors, ρ-Da1a belongs to a functionally distinct subgroup that interacts with G-protein coupled receptors (GPCRs). wikipedia.orgencyclopedia.pubnih.gov Specifically, it is a potent and highly selective antagonist of the α1A-adrenoceptor (α1A-AR), a member of the aminergic GPCR family. smartox-biotech.comrcsb.orgwjgnet.com This places ρ-Da1a in a specialized class of "aminergic toxins" within the broader 3FTx family. latoxan.comresearchgate.net

FeatureClassification of this compound
Protein Superfamily Three-Finger Protein (3FP)
Protein Family Three-Finger Toxin (3FTx)
Source Organism Dendroaspis angusticeps (Eastern green mamba) latoxan.comrcsb.org
Length 65 amino acids smartox-biotech.comrcsb.org
Functional Class Aminergic Toxin / Neurotoxin latoxan.comresearchgate.net
Molecular Target α1A-adrenoceptor (GPCR) smartox-biotech.comrcsb.org

Disulfide Bridge Arrangement and Impact on Conformational Stability

The structural integrity and remarkable stability of ρ-Da1a are largely attributed to its intramolecular disulfide bridges. The peptide is stabilized by four such bonds, a hallmark of the 3FTx family. smartox-biotech.comlatoxan.comnih.gov These covalent linkages are situated in the hydrophobic core of the protein, anchoring the three protruding finger-like loops and ensuring the correct protein fold. plos.orgresearchgate.net

The specific arrangement of these bonds in ρ-Da1a has been identified between the following cysteine pairs:

Cys 3 – Cys 24

Cys 17 – Cys 42

Cys 46 – Cys 57

Cys 58 – Cys 63 guidetopharmacology.org

This conserved disulfide pattern is critical for maintaining the toxin's rigid conformation. tandfonline.com This rigidity is not only essential for its biological activity, allowing for precise interaction with its receptor target, but it also confers significant resistance to proteases and high thermal and chemical stability. plos.org The inherent stability of the 3FTx scaffold makes it an attractive template for protein engineering endeavors aimed at developing new therapeutic and diagnostic agents. plos.org

Homology Modeling and Structural Insights into this compound and its Receptor Interactions

The precise mechanism of ρ-Da1a's interaction with its target has been elucidated through a combination of X-ray crystallography and homology modeling. The crystal structure of a recombinant form of ρ-Da1a has been resolved to a high resolution of 1.95 Å, providing a detailed view of its three-dimensional architecture. smartox-biotech.comrcsb.org This structural data has been instrumental in building homology models to visualize its binding to the α1A-adrenoceptor. figshare.complos.org

A key finding from these studies is that ρ-Da1a binds to the orthosteric site of the human α1A-AR. figshare.complos.org This is the same site that binds the receptor's endogenous ligand, norepinephrine (B1679862). This mode of interaction contrasts with other 3FTx, such as the muscarinic toxin MT7, which binds to an allosteric site on its receptor target. figshare.compsu.edu

Site-directed mutagenesis studies have pinpointed several key amino acid residues within the α1A-AR's binding pocket that are crucial for its high-affinity interaction with ρ-Da1a. figshare.compsu.edu

Receptor MutationEffect on ρ-Da1a AffinityReference
F862.64ADramatically reduced (18- to 93-fold) figshare.compsu.edu
F2886.51ADramatically reduced (18- to 93-fold) figshare.compsu.edu
F3127.39ADramatically reduced (18- to 93-fold) figshare.compsu.edu
D1063.32AModerately reduced (6-fold) figshare.compsu.edu
S1885.42A/S1925.46AModerately reduced (7.6-fold) figshare.compsu.edu

These findings indicate that ρ-Da1a shares interaction points with both small molecule antagonists and agonists of the α1A-AR. figshare.com The interaction with residue F862.64, in particular, is thought to be a significant contributor to the toxin's exceptional selectivity for the α1A subtype over other adrenoceptors. figshare.com

Comparative Structural Analysis with Related 3FTxs and GPCR-Targeting Peptides

When compared to other 3FTx, ρ-Da1a presents an interesting case of structural similarity versus functional divergence. It shares a high degree of sequence identity (70-80%) with muscarinic toxins (MTs) also found in mamba venom, such as MT1 and MT7. nih.gov Despite this, ρ-Da1a shows no significant activity at muscarinic receptors. nih.gov Conversely, it has very low sequence identity (around 35%) with β-cardiotoxin, another 3FTx that, like ρ-Da1a, targets a GPCR. nih.gov

Structural superimposition reveals that the primary structural differences between ρ-Da1a and the muscarinic toxins are concentrated at the tip of the first loop (Loop I). researchgate.net The importance of this region for α1A-AR binding is supported by protein engineering studies. plos.org For instance, grafting Loop I from MT1 (which has some weak affinity for the α1A-AR) onto MT7 resulted in a chimeric toxin with a dramatically increased affinity for the α1A-adrenoceptor. plos.org

The mode of receptor engagement also serves as a point of contrast. While ρ-Da1a accesses the relatively open orthosteric binding cavity of the α1A-AR, the muscarinic toxin MT7 interacts with a more enclosed, allosteric site on the M1 muscarinic receptor, primarily involving the receptor's second extracellular loop. psu.edufrontiersin.org This highlights how toxins from the same structural family have evolved distinct strategies to interact with and modulate different GPCRs.

ToxinFamilyPrimary TargetBinding SiteSequence Identity to ρ-Da1a
ρ-Da1a (AdTx1) 3FTxα1A-AdrenoceptorOrthosteric100%
ρ-Da1b 3FTxα2-AdrenoceptorsOrthosteric64-67% nih.gov
MT1 3FTxMuscarinic Receptors, α1-AdrenoceptorsAllosteric (M1R)High (70-80%) nih.gov
MT7 3FTxM1 Muscarinic ReceptorAllostericHigh (70-80%) nih.gov
β-cardiotoxin 3FTxβ-Adrenoceptors-~35% nih.gov

Molecular Pharmacology of ρ Da1a – Adtx1 at Adrenoceptors

Identification of the Primary Receptor Target: Human α1A-Adrenoceptor

Initial screening of green mamba venom fractions for activity against α1-adrenoceptors led to the identification and isolation of ρ-Da1a. smartox-biotech.comnih.gov This 65-amino acid peptide, stabilized by four disulfide bridges, belongs to the three-finger-fold peptide family. smartox-biotech.comnih.gov Subsequent pharmacological characterization using cloned human adrenoceptors expressed in eukaryotic cells definitively identified the human α1A-adrenoceptor as the primary and high-affinity target for ρ-Da1a. smartox-biotech.comnih.govcreative-peptides.com The toxin exhibits subnanomolar affinity for this receptor subtype, establishing it as the most specific and selective peptide inhibitor for the human α1A-adrenoceptor discovered to date. smartox-biotech.comnih.govcreative-peptides.com

Radioligand Binding Assays for Affinity and Selectivity Determination

Radioligand binding assays have been instrumental in quantifying the affinity and selectivity of ρ-Da1a for its target receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]-prazosin or [125I]-HEAT, which binds to the adrenoceptor. smartox-biotech.complos.orgresearchgate.net The ability of ρ-Da1a to displace these radioligands is then measured to determine its binding characteristics.

Equilibrium Binding Studies and Inhibition Constants

Equilibrium competition binding experiments have been performed to determine the inhibition constant (Ki) of ρ-Da1a at various adrenoceptor subtypes. In these studies, a fixed concentration of radioligand and receptor is incubated with varying concentrations of ρ-Da1a until equilibrium is reached. psu.edu The concentration of ρ-Da1a that inhibits 50% of the specific radioligand binding (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation. psu.edu

These studies have consistently demonstrated the high affinity of ρ-Da1a for the human α1A-adrenoceptor, with reported Ki values in the subnanomolar range, such as 0.35 nM. smartox-biotech.comnih.gov The pKi, which is the negative logarithm of the Ki, has been reported as 9.26, further confirming its potent binding. creative-peptides.complos.org Interestingly, an atypical property observed in these studies is the incomplete inhibition of radioligand binding, even at high concentrations of ρ-Da1a. smartox-biotech.complos.org

Table 1: Inhibition Constants (Ki) and pKi Values of ρ-Da1a at Human Adrenoceptor Subtypes

Adrenoceptor Subtype Ki (nM) pKi Reference
α1A 0.35 9.26 smartox-biotech.complos.org
α1B 317 7.28 researchgate.netresearchgate.net
α1D 420 5.95 researchgate.netresearchgate.net
α2A - - nih.gov
α2B - - researchgate.net
α2C - 6.85 researchgate.net
β1 No significant activity - nih.gov
β2 No significant activity - nih.gov

Kinetic Binding Studies: Association and Dissociation Rates

Kinetic binding studies measure the rate at which a ligand associates with and dissociates from its receptor. nih.gov These experiments have revealed that ρ-Da1a has a slow association rate constant (kon) of 6 x 10^6 M-1.min-1. smartox-biotech.com A particularly noteworthy finding is the unusually stable complex formed between ρ-Da1a and the α1A-adrenoceptor, with a very slow dissociation half-life (t1/2diss) of 3.6 hours. smartox-biotech.com

Despite its interaction with the orthosteric binding site, studies have shown that ρ-Da1a does not affect the dissociation kinetics of the radioligands [3H]-prazosin or [125I]-HEAT. smartox-biotech.complos.org This suggests a complex binding mechanism that differs from simple competitive antagonism.

Comprehensive Selectivity Profiling Across Adrenoceptor Subtypes

A key feature of ρ-Da1a is its remarkable selectivity for the α1A-adrenoceptor subtype. smartox-biotech.comcreative-peptides.com Comprehensive selectivity profiling, conducted through binding experiments on a panel of cloned human adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, and β2), has confirmed this high specificity. nih.govresearchgate.net

The affinity of ρ-Da1a for the α1A-adrenoceptor is approximately 1000 times higher than for other adrenoceptor subtypes. smartox-biotech.com For instance, the affinity for α1B and α1D adrenoceptors is significantly lower, with Ki values of 317 nM and 420 nM, respectively. researchgate.net Furthermore, ρ-Da1a shows no significant activity at β1 and β2 adrenoceptors at concentrations up to 1 μM. nih.gov While it does have some affinity for the α2C-adrenoceptor, it is still considerably lower than for the α1A subtype. researchgate.net

Table 2: Selectivity Profile of ρ-Da1a Across Human Adrenoceptor Subtypes

Adrenoceptor Subtype Affinity (pKi) Selectivity vs α1A Reference
α1A 9.26 - plos.org
α1B 7.28 ~955-fold lower researchgate.net
α1D 5.95 ~2042-fold lower researchgate.net
α2C 6.85 ~257-fold lower researchgate.net

Characterization of Antagonist Properties: Insurmountable Antagonism

Functional studies have characterized ρ-Da1a as a potent and insurmountable antagonist of the α1A-adrenoceptor. smartox-biotech.complos.orgresearchgate.net Insurmountable antagonism is a form of non-competitive antagonism where the antagonist, once bound to the receptor, cannot be overcome by increasing concentrations of the agonist. nih.gov

In functional assays, such as measuring agonist-stimulated calcium release in cells expressing the α1A-adrenoceptor, ρ-Da1a reduces the maximal response to agonists like phenylephrine (B352888) and adrenaline without significantly shifting the agonist's EC50 value. nih.govcreative-peptides.com This effect is observed in the presence of both phenethylamine- and imidazoline-type agonists. creative-peptides.com This insurmountable antagonism has also been demonstrated in isolated tissue preparations, such as rabbit and human prostatic smooth muscle, where ρ-Da1a effectively relaxes the muscle tissue. smartox-biotech.comnih.gov The insurmountable nature of its antagonism, combined with its high selectivity, makes ρ-Da1a a unique pharmacological tool for studying the α1A-adrenoceptor. smartox-biotech.comguidetopharmacology.orgrndsystems.com

Receptor Ligand Interaction Mechanisms of ρ Da1a – Adtx1

Elucidation of the Orthosteric Binding Mode at the α1A-Adrenoceptor

Research has demonstrated that ρ-Da1a binds to the orthosteric site of the human α1A-adrenoceptor. smartox-biotech.comnih.gov The orthosteric binding site is the same location where the endogenous agonists, such as norepinephrine (B1679862) and epinephrine, bind to elicit a cellular response. This was determined through equilibrium and kinetic binding experiments which showed that ρ-Da1a competes with classical α1A-adrenoceptor ligands like prazosin (B1663645) and HEAT. creative-peptides.comsmartox-biotech.comnih.gov

Despite its competitive nature at the binding site, ρ-Da1a exhibits atypical pharmacological properties. creative-peptides.comsmartox-biotech.com It causes an incomplete inhibition of the binding of radiolabeled ligands such as [3H]-prazosin and [125I]-HEAT. creative-peptides.comsmartox-biotech.comnih.gov Additionally, the IC50 of ρ-Da1a, which is the concentration required to inhibit 50% of the radioligand binding, increases linearly with the concentration of the radioligand used, while the residual binding remains constant. smartox-biotech.comnih.gov This suggests a complex interaction at the orthosteric site.

Furthermore, functional assays measuring agonist-stimulated calcium release have shown that the antagonistic effect of ρ-Da1a is insurmountable. creative-peptides.comsmartox-biotech.comnih.gov This means that even at very high concentrations, the agonist cannot fully overcome the inhibitory effect of the toxin. This property, combined with its high affinity (pKi of 9.26), underscores the potent nature of ρ-Da1a's interaction with the α1A-adrenoceptor. creative-peptides.comsmartox-biotech.comnih.gov

Interestingly, ρ-Da1a shares interaction points within the orthosteric pocket with both antagonists and agonists. smartox-biotech.comnih.gov For instance, it interacts with residues that are also crucial for the binding of the antagonist HEAT, as well as those that are important for the binding of agonist ligands. smartox-biotech.comnih.gov This dual nature of its interaction within the orthosteric site likely contributes to its unique pharmacological profile.

Site-Directed Mutagenesis of the α1A-Adrenoceptor to Probe ρ-Da1a – AdTx1 Binding

To precisely map the binding site of ρ-Da1a on the α1A-adrenoceptor, site-directed mutagenesis studies have been conducted. smartox-biotech.comnih.gov This technique involves systematically replacing specific amino acid residues in the receptor with others (typically alanine) and then measuring the effect of these mutations on the binding affinity of ρ-Da1a. smartox-biotech.comnih.gov

Ten different mutations were created in the orthosteric binding pocket of the α1A-adrenoceptor to assess their impact on the toxin's affinity. smartox-biotech.comnih.gov These mutations were strategically chosen based on their location within the transmembrane helices that form the binding pocket for endogenous ligands. The results of these studies provided direct evidence for the involvement of specific residues in the interaction with ρ-Da1a. smartox-biotech.comnih.gov The changes in binding affinity following these mutations helped to construct a detailed map of the toxin's binding footprint on the receptor.

Identification of Critical Amino Acid Residues in the α1A-Adrenoceptor for this compound Interaction

The site-directed mutagenesis experiments identified several key amino acid residues within the α1A-adrenoceptor that are critical for the high-affinity binding of ρ-Da1a. smartox-biotech.comnih.gov Mutations of these residues led to a significant reduction in the toxin's affinity.

The most dramatic effects were observed with mutations of three phenylalanine residues: F86(2.64)A, F288(6.51)A, and F312(7.39)A. smartox-biotech.comnih.gov These mutations resulted in an 18- to 93-fold decrease in the affinity of ρ-Da1a for the receptor. smartox-biotech.comnih.gov This indicates that these three aromatic residues are major determinants for the interaction.

Other mutations had a more moderate effect. For example, the D106(3.32)A and the double mutation S188(5.42)A/S192(5.46)A reduced the toxin's affinity by 6- and 7.6-fold, respectively. smartox-biotech.comnih.gov The residue F86(2.64) was also identified as a key interaction point for the antagonist HEAT, suggesting a shared binding locus. smartox-biotech.comnih.gov The interaction with F86(2.64) may also contribute to the selectivity of ρ-Da1a for the α1A-adrenoceptor subtype. smartox-biotech.comnih.gov

Notably, ρ-Da1a shares two major interaction points with the antagonist prazosin (F288(6.51) and F312(7.39)) and also with phenethylamine-type (F288(6.51)) and imidazoline-type (F312(7.39)) agonists. researchgate.net This overlap in binding residues with both agonists and antagonists further explains its complex pharmacological behavior.

Interactive Table: Effect of α1A-Adrenoceptor Mutations on ρ-Da1a Affinity

Mutation Fold Reduction in ρ-Da1a Affinity Significance
F86(2.64)A18-93High
F288(6.51)A18-93High
F312(7.39)A18-93High
D106(3.32)A6Moderate
S188(5.42)A/S192(5.46)A7.6Moderate

Analysis of Competitive vs. Non-Competitive Binding Dynamics

The binding of ρ-Da1a to the α1A-adrenoceptor is best described as competitive in nature, yet it produces an insurmountable, or non-competitive, antagonism in functional assays. smartox-biotech.comnih.govfrontiersin.org Equilibrium and kinetic binding experiments have clearly shown that ρ-Da1a, prazosin, and HEAT all compete for the same binding site on the α1A-adrenoceptor. creative-peptides.comsmartox-biotech.comnih.gov

A key finding is that ρ-Da1a does not alter the dissociation kinetics of [3H]-prazosin or [125I]-HEAT. smartox-biotech.comnih.gov This is a characteristic of a competitive interaction where the binding of the two ligands is mutually exclusive. However, the functional consequences of ρ-Da1a binding are those of a non-competitive antagonist. rndsystems.comfrontiersin.org Specifically, in the presence of ρ-Da1a, the maximum response to agonists is suppressed, a hallmark of insurmountable antagonism. creative-peptides.comsmartox-biotech.comnih.gov

This apparent paradox can be explained by the slow dissociation rate of the ρ-Da1a-receptor complex or by an allosteric mechanism where the toxin, while binding to the orthosteric site, induces a conformational change in the receptor that prevents its activation by an agonist. The linear increase of the IC50 of ρ-Da1a with increasing radioligand concentrations further supports a competitive interaction at the binding site, while the stable residual binding suggests a complex mechanism that is not purely competitive. smartox-biotech.comnih.gov

Functional Characterization and Cellular Signaling Responses

In vitro Functional Assays using Isolated Tissue Preparations

The functional activity of ρ-Da1a has been extensively characterized using isolated tissue preparations, primarily focusing on smooth muscle tissues where α1A-adrenoceptors are prominently expressed. In functional experiments on rabbit isolated prostatic smooth muscle, ρ-Da1a demonstrated potent insurmountable antagonism of the contractile effects induced by the α1-adrenoceptor agonist, phenylephrine (B352888), at concentrations ranging from 10 to 100 nM. nih.govnih.gov This indicates that ρ-Da1a acts as a potent relaxant of this smooth muscle tissue. smartox-biotech.comnih.govnih.gov

Further studies on human isolated prostatic adenoma, obtained from patients with benign prostatic hyperplasia (BPH), confirmed these findings. nih.govnih.gov In these human tissues, ρ-Da1a inhibited the contractile effects induced by the endogenous agonists adrenaline and noradrenaline. nih.govnih.gov This antagonistic action was characterized as insurmountable, a finding consistent with observations in rabbit prostate tissue. nih.gov The ability of ρ-Da1a to reduce prostatic muscle tone has been shown to be as efficient as the clinically used antagonist, tamsulosin (B1681236). smartox-biotech.com

The table below summarizes the key findings from in vitro functional assays on isolated tissues.

Table 1: Summary of In vitro Functional Assays on Isolated Tissues

Tissue Preparation Agonist Observed Effect of ρ-Da1a Finding Reference
Rabbit isolated prostatic smooth muscle Phenylephrine Potent insurmountable antagonism of contraction Acts as a potent smooth muscle relaxant nih.govnih.gov

Cell-Based Assays for Quantifying Receptor Activation and Inhibition

Cell-based assays using cloned human adrenoceptors expressed in eukaryotic cell lines, such as COS cells, have been crucial in quantifying the affinity and selectivity of ρ-Da1a. creative-peptides.comnih.govresearchgate.net Competition binding experiments, utilizing radiolabeled antagonists like ³H-prazosin and ¹²⁵I-HEAT, have established the high affinity and selectivity of ρ-Da1a for the human α1A-adrenoceptor subtype. nih.govcreative-peptides.comresearchgate.net

The toxin displays subnanomolar affinity for the human α1A-adrenoceptor, with a reported inhibition constant (Ki) of 0.35 nM. smartox-biotech.comnih.govwjgnet.com Its selectivity is remarkable, showing over 1000-fold greater potency for the α1A subtype compared to other adrenoceptor subtypes. smartox-biotech.com Binding studies revealed that ρ-Da1a competes with orthosteric ligands like prazosin (B1663645). creative-peptides.com However, it exhibits atypical pharmacological properties, including incomplete inhibition of radioligand binding, even at high concentrations, and an insurmountable mode of antagonism. creative-peptides.comresearchgate.net This suggests a complex interaction with the receptor that is not purely competitive. nih.govnih.gov Despite this, kinetic binding experiments did not show an effect on the dissociation rate of ³H-prazosin, which argues against a negative allosteric modulation mechanism. nih.govnih.gov

The table below presents the binding affinities of ρ-Da1a for various human adrenoceptor subtypes.

Table 2: Binding Affinity (pKi) of ρ-Da1a for Human Adrenoceptor Subtypes

Receptor Subtype Radioligand pKi Reference
α1A ³H-prazosin / ¹²⁵I-HEAT 9.19 - 9.26 creative-peptides.comresearchgate.net
α1B ³H-prazosin 7.28 researchgate.net
α1D ³H-prazosin 5.95 researchgate.net
α2C ³H-rauwolscine 6.85 researchgate.net

Investigation of Intracellular Calcium Mobilization Mediated by ρ-Da1a – AdTx1

The α1A-adrenoceptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca²⁺) concentrations. nih.gov The antagonistic properties of ρ-Da1a have been investigated by measuring its effect on agonist-induced intracellular calcium mobilization.

In functional tests performed on COS cells transfected with the human α1A-adrenoceptor, stimulation with adrenaline resulted in a dose-dependent increase in intracellular Ca²⁺. nih.gov Pre-incubation of these cells with ρ-Da1a led to a dramatic decrease in the efficacy of adrenaline. nih.gov While a 1 nM concentration of ρ-Da1a had no effect, higher concentrations significantly inhibited the calcium response, with an almost complete abolishment of the signal at 50 nM. nih.gov This demonstrates that ρ-Da1a acts as a non-competitive antagonist, reducing the maximal effect of the agonist without significantly shifting the EC₅₀ value at lower antagonist concentrations. frontiersin.org Other experiments utilizing a chimeric G protein (GqTop) in COS cells to measure calcium release further confirmed the antagonist properties of ρ-Da1a. nih.gov

The table below details the inhibitory effect of ρ-Da1a on adrenaline-induced responses in transfected COS cells.

Table 3: Effect of ρ-Da1a on Adrenaline-Induced Calcium Mobilization

Cell Line Receptor Expressed Agonist ρ-Da1a Concentration Result Reference
COS Cells Human α1A-Adrenoceptor Adrenaline 1 nM No effect on adrenaline response nih.gov
COS Cells Human α1A-Adrenoceptor Adrenaline >1 nM Decreased efficacy of adrenaline nih.gov

Comparative Functional Pharmacology with Endogenous Agonists and Reference Ligands

The pharmacological profile of ρ-Da1a has been extensively compared with both endogenous agonists and standard reference antagonists. In isolated human prostatic strips, ρ-Da1a effectively antagonized the contractile responses induced by the endogenous catecholamines adrenaline and noradrenaline. nih.govnih.gov

When compared to the potent and clinically relevant α1A-adrenoceptor antagonist tamsulosin, ρ-Da1a shows some key differences. In human isolated prostate tissue, ρ-Da1a is approximately 100 times less potent than tamsulosin. nih.gov However, in vivo studies in anesthetized rats revealed a significant advantage for ρ-Da1a in terms of uroselectivity. smartox-biotech.comnih.govnih.gov While both ρ-Da1a and tamsulosin effectively antagonized phenylephrine-induced increases in intra-urethral pressure (IUP), tamsulosin also caused a significant reduction in arterial pressure (AP). smartox-biotech.comnih.govnih.gov In contrast, ρ-Da1a had a minimal effect on AP, suggesting fewer potential cardiovascular side effects. smartox-biotech.comnih.gov

The interaction of ρ-Da1a with the α1A-adrenoceptor is distinct from that of the competitive antagonist prazosin. While prazosin binding can be fully inhibited, ρ-Da1a leaves a residual binding of radiolabeled prazosin, indicating an atypical, insurmountable antagonism. nih.govcreative-peptides.comnih.gov

The table below provides a comparative overview of ρ-Da1a and the reference antagonist tamsulosin.

Table 4: Comparative Pharmacology of ρ-Da1a and Tamsulosin

Parameter ρ-Da1a Tamsulosin Tissue/Model Reference
Potency (in vitro) ~100-fold less potent pKB value of 10.3 Human isolated prostate nih.gov
Antagonism Type Insurmountable/Non-competitive Competitive Human isolated prostate / Cell-based assays nih.govfrontiersin.org
Effect on Intra-Urethral Pressure (IUP) (in vivo) Significant antagonism of PHE-induced increase Significant antagonism of PHE-induced increase Anesthetized rats smartox-biotech.comnih.govnih.gov
Effect on Arterial Pressure (AP) (in vivo) Minimal effect Significant reduction Anesthetized rats smartox-biotech.comnih.govnih.gov

| Uroselectivity | More uroselective | Less uroselective | Anesthetized rats | smartox-biotech.comnih.govnih.gov |

Structure Activity Relationship Sar and Molecular Engineering of ρ Da1a – Adtx1

Mapping Pharmacophoric Elements within the ρ-Da1a – AdTx1 Peptide Structure

The interaction of ρ-Da1a with its target, the α1A-adrenoceptor, is complex and involves specific regions of the toxin. The three-finger fold of ρ-Da1a creates a unique topology where the tips of the three loops are known to be critical for receptor interaction. researchgate.net While the precise crystal structure of the ρ-Da1a-α1A-adrenoceptor complex is not yet available, studies on related toxins and mutagenesis data provide insights into the key pharmacophoric elements. researchgate.net

Mutational studies on the α1A-adrenoceptor have identified several residues within the orthosteric binding pocket that are crucial for ρ-Da1a binding. psu.edu Notably, mutations of phenylalanine residues at positions F288(6.51) and F312(7.39) in the receptor significantly impact the affinity of ρ-Da1a. psu.edu This suggests that these aromatic residues in the receptor likely form key interactions with complementary residues on the surface of the toxin.

The structure of ρ-Da1a, solved by X-ray crystallography, reveals a strong resemblance to muscarinic toxins from the same venom. smartox-biotech.com The greatest structural variation among these related toxins is found at the tip of loop 1, indicating its potential importance in determining receptor specificity. researchgate.net For ρ-Da1a, the region encompassing amino acids 1–15 in loop 1 is thought to be a major determinant for its interaction with the α1A-adrenoceptor. researchgate.net

Mutagenesis Studies on this compound to Modulate Receptor Affinity and Selectivity

Mutagenesis studies have been instrumental in elucidating the structure-activity relationships of ρ-Da1a and have paved the way for engineering toxins with altered receptor binding profiles. A key study utilized an innovative approach called ancestral protein resurrection to explore the evolutionary trajectory of mamba aminergic toxins. nih.gov By reconstructing and characterizing ancestral toxins (AncTx), researchers were able to identify specific amino acid substitutions that modulate affinity and selectivity for different adrenoceptor subtypes. nih.gov

This research identified three key positions (28, 38, and 43) in the ρ-Da1a evolutionary pathway that are critical for modulating its affinity for α1- and α2C-adrenoceptor subtypes. nih.govnih.gov For instance, the double substitution S38I-A43V, which differentiates ρ-Da1a from the related toxins MTβ and CM-3, is thought to be responsible for a 5- to 10-fold increase in affinity for the α1B and α1D receptors in the latter toxins. nih.govwjgnet.com

Furthermore, the ancestral toxin AncTx1, a precursor in the evolutionary path to ρ-Da1a, was found to be the most selective α1A-adrenoceptor peptide known to date. nih.govwjgnet.com This highlights the power of mutagenesis guided by evolutionary insights to fine-tune the pharmacological properties of these peptides.

Table 1: Affinity Constants (pKi) of ρ-Da1a and Ancestral Pathway Toxins for Adrenoceptor Subtypes This table is interactive. You can sort and filter the data.

Toxin α1A α1B α1D α2C
ρ-Da1a 9.19 7.28 5.95 6.85
AncTx1 9.62 6.03 6.58 5.53
AncTx2 9.25 6.78 7.14 6.34
AncTx3 8.78 6.89 7.28 6.35
AncTx4 9.22 7.60 6.39 6.83
CM-3 9.43 7.98 6.98 6.78
MTβ --- 7.99 --- 6.77

Data sourced from Blanchet et al., 2017. nih.gov

Rational Design and Synthesis of this compound Analogues with Enhanced Properties

The detailed understanding of the structure-activity relationship of ρ-Da1a provides a solid foundation for the rational design and synthesis of analogues with improved properties. The goal of such endeavors is often to enhance selectivity, potency, or stability, or to alter the mode of action from an antagonist to an agonist or vice versa.

The peptidic nature of ρ-Da1a allows for the creation of new tools for research and potential therapeutic development. smartox-biotech.com For example, the synthesis of radiolabeled or fluorescently-labeled AdTx1 could facilitate detailed binding and localization studies. smartox-biotech.com

The "loop grafting" approach, where a bioactive peptide epitope is inserted into a stable peptide scaffold, is a promising strategy. nih.gov The three-finger fold of ρ-Da1a, with its inherent stability and well-defined structure, makes it an excellent candidate for such engineering. researchgate.net By modifying the loops of ρ-Da1a, particularly loop 1, it may be possible to create analogues with novel pharmacological properties. researchgate.net

Development of Novel Aminergic 3FTxs through Molecular Engineering Approaches

The success in engineering ρ-Da1a and its ancestral forms has opened up broader possibilities for developing novel aminergic three-finger toxins (3FTxs). The structural scaffold of aminergic 3FTxs, known to interact with a variety of α-adrenergic, muscarinic, and dopaminergic receptors, serves as a versatile template for molecular design. nih.govresearchgate.net

The application of ancestral protein resurrection has proven to be a powerful tool for identifying key functional substitutions that have occurred during evolution. nih.gov This knowledge can be leveraged to guide the engineering of new toxins with desired functions. For example, the study that identified AncTx1 as a highly selective α1A-adrenoceptor ligand and AncTx5 as a potent inhibitor of all three α2 adrenoceptor subtypes demonstrates the potential of this approach to generate novel and highly specific pharmacological tools. nih.govwjgnet.com

This molecular engineering study represents a significant step forward in the ability to create more potent and selective aminergic 3FTxs, expanding their potential for both basic research and therapeutic applications. nih.gov The continued exploration of the vast sequence and structural diversity of snake venom toxins, coupled with advanced protein engineering techniques, promises to yield a new generation of GPCR modulators.

Evolutionary Toxinology and Biodiversity of Gpcr Targeting Peptides

Phylogenetic Analysis of ρ-Da1a – AdTx1 within the 3FTx Superfamily

The toxin ρ-Da1a, also known as AdTx1, is a member of the three-finger toxin (3FTx) superfamily, a diverse group of non-enzymatic polypeptides found predominantly in the venoms of elapid snakes. plos.orgnih.gov These toxins are characterized by a conserved structure of three β-stranded loops extending from a central core, stabilized by four or five disulfide bonds. plos.orgnih.govexpasy.org Despite their structural similarities, 3FTx members exhibit a wide array of biological activities, targeting various receptors and ion channels. plos.orgexpasy.org

Phylogenetic analyses have shown that toxins targeting muscarinic, adrenergic, and dopaminergic receptors, including ρ-Da1a, can be grouped into a single family referred to as aminergic toxins. frontiersin.orgsmartox-biotech.comresearchgate.net It is believed that this family of toxins likely arose from a specific radiation of ligands present in the venoms of mamba snakes. frontiersin.orgsmartox-biotech.comresearchgate.net The evolution of these toxins is a result of gene duplication events and subsequent functional diversification. For instance, the number of 3FTx gene loci has expanded significantly in elapid snakes compared to their non-venomous relatives. frontiersin.org

A study involving the resurrection of ancestral proteins has provided insights into the evolutionary pathway of ρ-Da1a. nih.govresearchgate.net This research identified key amino acid substitutions at positions 28, 38, and 43 as being crucial in modulating the affinity of these toxins for α1- and α2C-adrenoceptor subtypes. nih.govnih.govresearchgate.net Specifically, ρ-Da1a is part of an evolutionary branch that includes other aminergic toxins like CM-3 and MTβ. nih.gov The various substitutions that occurred along this evolutionary path appear to have had a limited impact on the toxin's affinity for the α1A subtype. nih.gov

Comparative Toxinology of Venom-Derived GPCR Ligands

Animal venoms are a vast library of bioactive peptides that have been refined through evolution to be highly potent and selective for their molecular targets. frontiersin.orgnih.gov A significant portion of these targets are G-protein coupled receptors (GPCRs), the largest family of membrane receptors in mammals, involved in nearly all biological functions. frontiersin.orgnih.gov Venom-derived peptides that target GPCRs display remarkable structural and functional diversity. frontiersin.orgnih.gov These toxins can range from 10 to 80 amino acids in length and possess varying numbers of disulfide bridges, contributing to their diverse three-dimensional structures. frontiersin.orgnih.gov

GPCR-targeting toxins can be broadly classified into two categories: those that mimic endogenous ligands and act as agonists, and those that are structurally unrelated to endogenous ligands and can function as agonists, antagonists, or allosteric modulators. frontiersin.org The three-finger fold, to which this compound belongs, is a prominent structural scaffold for toxins that interact with GPCRs. frontiersin.orgnih.gov

In comparison to other venom-derived GPCR ligands, ρ-Da1a (AdTx1) exhibits a high degree of specificity. It was identified from the venom of the green mamba (Dendroaspis angusticeps) and demonstrates subnanomolar affinity for the human α1A-adrenoceptor subtype. nih.govsmartox-biotech.com This makes it a thousand times more potent on this subtype compared to other adrenoceptor subtypes. smartox-biotech.com Other three-finger toxins from mamba venoms also target aminergic receptors, but often with different pharmacological profiles. researchgate.net For example, ρ-Da1b, also from Dendroaspis angusticeps, specifically interacts with α2-adrenoceptors. nih.gov This highlights the functional divergence that can arise from a common structural scaffold within a single venom.

Below is a table comparing different venom-derived GPCR ligands:

ToxinSourceTarget GPCRStructural Family
ρ-Da1a (AdTx1) Dendroaspis angusticeps (Green Mamba)α1A-AdrenoceptorThree-Finger Toxin
ρ-Da1b Dendroaspis angusticeps (Green Mamba)α2-AdrenoceptorsThree-Finger Toxin
MTα Dendroaspis polylepis polylepis (Black Mamba)α2B-AdrenoceptorThree-Finger Toxin
β-cardiotoxin Ophiophagus hannah (King Cobra)β1- and β2-Adrenergic receptorsThree-Finger Toxin
Sarafotoxins Atractaspis species (Burrowing Asps)Endothelin receptorsEndothelin-like
Conopressin-T Conus tulipa (Tulip Cone Snail)Vasopressin/Oxytocin receptorsConotoxin
Exendin-4 Heloderma suspectum (Gila Monster)GLP-1 ReceptorGlucagon-like peptide

Evolutionary Dynamics of Adrenoceptor-Targeting Toxins

The evolution of toxins targeting adrenoceptors, a class of GPCRs, is a compelling example of an evolutionary arms race. mdpi.com Venoms have evolved to effectively subdue prey or deter predators by targeting crucial physiological systems, including the cardiovascular and nervous systems, where adrenoceptors play a vital role. frontiersin.org The development of adrenoceptor-targeting toxins within snake venoms, particularly in the mamba species, showcases a process of molecular diversification. researchgate.netnih.gov

Gene duplication and positive selection are key evolutionary forces driving the functional diversity of these toxins. frontiersin.orgoup.com Following a gene duplication event, the resulting paralogous genes are subject to different selective pressures, allowing one copy to retain the original function while the other is free to evolve novel activities. frontiersin.org This is evident in the expansion of the three-finger toxin gene family in elapid snakes. frontiersin.org

Studies on the aminergic toxins from mamba venoms reveal a pattern of functional radiation. frontiersin.orgresearchgate.net While sharing a common three-finger fold, these toxins have evolved to selectively target different subtypes of adrenergic and muscarinic receptors. researchgate.net For instance, within the same venom of the green mamba, ρ-Da1a targets the α1A-adrenoceptor, while ρ-Da1b targets α2-adrenoceptors. smartox-biotech.comnih.gov

Research into ancestral toxin sequences has further illuminated the evolutionary trajectory of these molecules. nih.govresearchgate.net By resurrecting and characterizing ancestral toxins, scientists have been able to pinpoint specific amino acid substitutions that led to changes in receptor affinity and selectivity. nih.govresearchgate.net For example, in the evolutionary path leading to ρ-Da1a, specific mutations at key positions have been identified as critical for modulating its interaction with different adrenoceptor subtypes. nih.govnih.govresearchgate.net This process of gradual modification and selection has resulted in a suite of toxins with finely tuned pharmacological profiles.

Exploration of Animal Venoms as a Source of Novel Pharmacological Tools

Animal venoms represent a vast and largely untapped resource for the discovery of novel pharmacological tools and potential drug leads. frontiersin.orgnih.govnih.gov It is estimated that the 200,000 venomous species on Earth could produce around 40 million different toxins. frontiersin.org These natural compounds have been honed by millions of years of evolution to be highly potent and selective for a wide range of biological targets, including ion channels, enzymes, and GPCRs. frontiersin.orgnih.gov

The high specificity and affinity of many venom toxins for their targets make them invaluable as research tools for studying the structure and function of receptors and other proteins. mdpi.comwjgnet.com For example, toxins that selectively target specific GPCR subtypes, like ρ-Da1a for the α1A-adrenoceptor, allow researchers to probe the physiological roles of these receptors with high precision. smartox-biotech.comnih.gov

Furthermore, the unique mechanisms of action of some toxins offer new avenues for drug development. nih.govnih.gov Several successful drugs have already been developed from venom-derived compounds, such as Captopril for hypertension and Ziconotide for chronic pain. nih.govmdpi.comwjgnet.com The peptide nature of many toxins offers advantages in terms of biocompatibility and potential for modification to improve their therapeutic properties. nih.gov

The discovery of GPCR-targeting toxins like ρ-Da1a is particularly significant because GPCRs are the targets for approximately 30% of all currently marketed drugs. frontiersin.orgnih.gov The structural and functional diversity of venom-derived GPCR ligands provides a rich starting point for the design of new therapeutics with improved efficacy and fewer side effects. frontiersin.orgnih.gov As our ability to explore the vast biodiversity of animal venoms improves, it is likely that many more novel and valuable pharmacological tools will be discovered. frontiersin.orgresearchgate.net

The table below provides examples of drugs derived from animal toxins:

Drug Name (Brand Name)Toxin OriginTherapeutic Application
Captopril (Capoten®)Bothrops jararaca (Brazilian pit viper) venom peptideHypertension
Eptifibatide (Integrilin®)Sistrurus miliarius barbouri (Pygmy rattlesnake) venom disintegrinAntiplatelet agent
Tirofiban (Aggrastat®)Echis carinatus (Saw-scaled viper) venom disintegrinAntiplatelet agent
Exenatide (Byetta®)Heloderma suspectum (Gila monster) saliva peptideType 2 Diabetes
Ziconotide (Prialt®)Conus magus (Magical cone snail) conotoxinChronic Pain
Batroxobin Bothrops atrox and Bothrops moojeni (Lancehead snakes) venomHemostatic agent
Bivalirudin (Angiomax®)Hirudin from Hirudo medicinalis (Medicinal leech)Anticoagulant

Preclinical Research Paradigms and Investigative Models

Utilization of ρ-Da1a – AdTx1 as a High-Specificity Pharmacological Probe

The primary value of ρ-Da1a in preclinical research stems from its remarkable potency and selectivity as an antagonist for the human α1A-adrenoceptor. nih.govwjgnet.com Originally identified through a bioguided strategy involving the screening of snake venom components against receptor preparations, ρ-Da1a (initially named AdTx1) was the first peptide toxin found to be highly specific for this adrenoceptor subtype. frontiersin.orgnih.govnih.gov

This high specificity makes ρ-Da1a an exceptional pharmacological probe. nih.gov In binding experiments, it demonstrates a subnanomolar affinity for the human α1A-adrenoceptor, with a reported inhibitory constant (Ki) of 0.35 nM. wjgnet.comfrontiersin.orgrndsystems.com Its selectivity is further highlighted when compared to its affinity for other α1-adrenoceptor subtypes, for which it is significantly lower. frontiersin.orgnih.govnih.gov This allows researchers to isolate and study the functions of the α1A-adrenoceptor subtype without the confounding effects of interactions with α1B- or α1D-adrenoceptors. frontiersin.orgnih.gov Screening against a broad panel of other G-protein coupled receptors (GPCRs) and ion channels has confirmed the impressive selectivity profile of ρ-Da1a. nih.govrndsystems.com

Table 1: Binding Affinity of ρ-Da1a for Human α1-Adrenoceptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Reference
α1A-Adrenoceptor0.35 nM wjgnet.comfrontiersin.org
α1B-Adrenoceptor317 nM frontiersin.orgnih.gov
α1D-Adrenoceptor420 nM frontiersin.orgnih.gov

In vivo Animal Models for Investigating α1A-Adrenoceptor Physiological Functions

The utility of ρ-Da1a as a selective pharmacological tool extends to in vivo animal models, where it has been instrumental in clarifying the physiological roles of α1A-adrenoceptors. nih.gov Studies in anesthetized rats have been particularly informative. In these models, researchers have compared the effects of ρ-Da1a with other α1-adrenoceptor antagonists, such as tamsulosin (B1681236), on cardiovascular and urogenital parameters. nih.govresearchgate.net

A key experimental paradigm involves inducing increases in intra-urethral pressure (IUP) and arterial pressure (AP) using an α1-adrenoceptor agonist like phenylephrine (B352888). nih.govresearchgate.net By administering ρ-Da1a, scientists can observe its specific antagonistic effects. Research has shown that ρ-Da1a significantly antagonizes the phenylephrine-induced increase in IUP. nih.govresearchgate.net In contrast, its effect on arterial pressure is minimal compared to less selective antagonists like tamsulosin, which antagonizes the effects on both IUP and AP. nih.govresearchgate.net These findings in animal models suggest a greater uroselectivity for ρ-Da1a, underscoring the predominant role of α1A-adrenoceptors in regulating lower urinary tract tone. nih.gov

Table 2: Comparative Effects of ρ-Da1a and Tamsulosin in Anesthetized Rats

CompoundEffect on Phenylephrine-Induced Intra-Urethral Pressure (IUP)Effect on Phenylephrine-Induced Arterial Pressure (AP)Inference
ρ-Da1aSignificant antagonismSmall effectDemonstrates higher uroselectivity nih.govresearchgate.net
TamsulosinSignificant antagonismSignificant antagonismAffects both urinary and vascular tone nih.govresearchgate.net

Mechanistic Insights Derived from Preclinical Experimental Systems

Preclinical experimental systems, including transfected cell lines and isolated tissues, have been crucial for elucidating the mechanism of action of ρ-Da1a. These studies have revealed that it acts as a non-competitive, insurmountable antagonist of the α1A-adrenoceptor. frontiersin.orgrndsystems.comuliege.be

In experiments using COS cells engineered to express the human α1A-adrenoceptor, ρ-Da1a was shown to inhibit the effects of agonists like adrenaline. nih.govfrontiersin.org Rather than simply shifting the agonist dose-response curve to the right (a hallmark of competitive antagonism), ρ-Da1a dramatically reduces the maximum possible response to the agonist, which is characteristic of insurmountable antagonism. nih.govfrontiersin.orgnih.gov At sufficient concentrations, it can almost completely abolish the agonist-induced calcium signaling. nih.gov Similar insurmountable antagonist properties were observed in functional studies on isolated human prostatic muscle tissue, where ρ-Da1a proved to be a potent relaxant. nih.govfrontiersin.org This non-competitive behavior suggests that ρ-Da1a binds to the receptor in a manner that prevents activation, even when an agonist is bound. frontiersin.org

Development and Application of Labeled this compound for Receptor Localization and Dynamics Studies

To further investigate the interaction between ρ-Da1a and its target, labeled versions of the peptide have been developed. The use of radio-labeled ρ-Da1a (AdTx1) has provided direct insights into the binding kinetics and stability of the toxin-receptor complex. researchgate.net

Direct binding experiments using radio-labeled AdTx1 confirmed its high affinity for the α1A-adrenoceptor. researchgate.net These studies also revealed unusual binding kinetics, characterized by a slow association rate and an exceptionally stable peptide-receptor complex. researchgate.net The slow dissociation of the complex is consistent with the insurmountable antagonism observed in functional assays. nih.govresearchgate.net While fluorescently labeled ρ-Da1a has not been extensively detailed, the use of radioligands has been fundamental in characterizing its binding site and dynamics, reinforcing its role as a powerful tool for studying α1A-adrenoceptor pharmacology. researchgate.netpsu.edu

Table 3: Binding Dynamics of Radio-labeled ρ-Da1a (AdTx1) with α1A-Adrenoceptor

Kinetic ParameterValueSignificance
Affinity (Kd)0.6 nMConfirms high-affinity binding researchgate.net
Association Constant (kon)6 x 10⁶ M⁻¹min⁻¹Indicates a slow rate of binding to the receptor researchgate.net
Dissociation Half-Life (t½diss)3.6 hoursReveals an unusually stable toxin-receptor complex researchgate.net

Future Directions and Emerging Research Opportunities for ρ Da1a – Adtx1

Advanced Structural Biology Techniques for ρ-Da1a – AdTx1/α1A-AR Complex Elucidation

A critical avenue for future research lies in the detailed structural elucidation of the this compound/α1A-AR complex. While initial studies have provided significant insights, advanced structural biology techniques promise to deliver a more dynamic and high-resolution picture of this interaction.

Cryo-electron microscopy (cryo-EM) has already been instrumental in revealing the molecular mechanism of the α1A-AR's inhibition by this compound. nih.gov Future cryo-EM studies could capture the complex in various conformational states, providing a deeper understanding of the antagonist's mechanism. These investigations can clarify how this compound stabilizes the inactive state of the receptor and prevents the binding of endogenous agonists like adrenaline and noradrenaline. researchgate.net

Further research should focus on the specific molecular interactions that confer the toxin's high selectivity for the α1A subtype over α1B and α1D. creative-peptides.comresearchgate.net High-resolution structural data can pinpoint the key residues in both the toxin and the receptor that are responsible for this specificity. This knowledge is fundamental for the rational design of new drugs with improved selectivity and fewer off-target effects. researchgate.netmdpi.com

TechniqueResearch FocusPotential Insights
Cryo-Electron Microscopy (Cryo-EM)Capturing the this compound/α1A-AR complex in multiple conformational states.Dynamic understanding of antagonist binding and receptor inactivation.
X-ray CrystallographyObtaining high-resolution static structures of the complex.Precise mapping of key amino acid interactions for selectivity.
Nuclear Magnetic Resonance (NMR)Studying the complex's dynamics in a solution state.Information on the flexibility and conformational changes upon binding.

Exploration of Additional Cellular and Organismal Effects Beyond Current Known Targets

Current research has primarily focused on the interaction of this compound with the α1A-adrenoceptor, particularly its effects on the lower urinary tract. creative-peptides.comnih.gov However, the full spectrum of its biological activities may be broader. Future studies should aim to uncover additional cellular and organismal effects beyond its established role.

Systematic screening of this compound against a wide panel of other GPCRs and ion channels is warranted. Although it is known to be highly selective for α1A-AR, subtle interactions with other receptors could exist, leading to uncharacterized physiological effects. creative-peptides.comresearchgate.net Animal venoms are complex mixtures, and their components often have multiple targets. creative-peptides.comnih.gov Investigating the effects of this compound in different tissues and organ systems, such as the cardiovascular and central nervous systems, could reveal novel functions. For example, while it showed a minimal effect on arterial pressure in some studies, a more comprehensive cardiovascular assessment is needed. nih.gov

Research AreaExperimental ApproachPotential Discoveries
Off-Target ScreeningBroad panel receptor binding and functional assays.Identification of novel molecular targets and pathways.
In Vivo PhenotypingComprehensive physiological studies in animal models.Uncovering new systemic effects on cardiovascular or nervous systems.
Cellular Pathway AnalysisProteomic and transcriptomic studies on cells treated with the toxin.Understanding downstream signaling cascades beyond G-protein coupling.

High-Throughput Screening and Venomics for Related Ligand Discovery

The discovery of this compound highlights animal venoms as a rich source of novel GPCR ligands. creative-peptides.com The fields of venomics and high-throughput screening (HTS) offer powerful tools to accelerate the discovery of new peptides with similar or improved properties.

A "venomics" approach, which combines transcriptomic and proteomic analysis of venom glands, can identify a vast number of toxin sequences from various venomous species. nih.govresearchgate.net This strategy can be applied to other mamba species or related snakes to find natural analogs of this compound. Following identification, HTS methods can be employed to screen these newly identified peptides for their activity on adrenoceptors or other GPCRs. acs.orgnih.gov These screening platforms can rapidly assess the binding affinity and functional effects of thousands of compounds, significantly speeding up the drug discovery process. acs.orgplos.org Combining nanofractionation techniques with bioassays allows for the rapid pinpointing of bioactive components within complex venom mixtures. plos.org

Advancements in Peptide Engineering for Precision Pharmacology

The unique structure of this compound, a three-finger toxin, serves as an excellent scaffold for peptide engineering. creative-peptides.comnih.gov Future research will focus on modifying its structure to enhance its therapeutic potential, aiming for improved stability, selectivity, and potency.

Based on detailed structural information from techniques like cryo-EM, specific amino acid residues can be mutated to fine-tune the peptide's interaction with the α1A-AR. nih.govresearchgate.net For instance, mutations in the "finger loops" of the toxin have been shown to affect its function, indicating that these regions are ripe for modification. nih.gov The goal of such engineering is to create peptide-based therapeutics with precisely tailored pharmacological profiles. biorxiv.org This could involve designing peptides with even greater selectivity to avoid potential side effects or modifying the peptide to alter its duration of action. biorxiv.orgresearchgate.net

Integration of Computational and In Silico Approaches in this compound Research

Computational modeling and in silico techniques are becoming indispensable in modern drug discovery and will play a crucial role in the future of this compound research. These methods can predict the structure of peptide-receptor complexes, guide peptide engineering efforts, and screen virtual libraries of compounds. mdpi.combiorxiv.org

Advanced computational models, such as AlphaFold-Multistate and HelixFold-Multistate, can predict the three-dimensional structures of GPCR-peptide complexes with increasing accuracy. biorxiv.orgresearchgate.net These models can be used to simulate the binding of this compound to the α1A-AR, providing insights that complement experimental data. biorxiv.orgresearchgate.net Furthermore, virtual screening can be used to computationally test modifications to the this compound sequence or to screen large databases for small molecules that mimic its binding mode. mdpi.com This integration of computational and experimental approaches creates a powerful pipeline for the rational design of new and improved therapeutic agents targeting the α1A-adrenoceptor. mdpi.combiorxiv.org

Q & A

Q. What experimental models are commonly used to evaluate ρ-Da1a's pharmacological effects on α1A-adrenoceptors?

  • Methodological Answer : In vitro studies using isolated human prostatic adenoma tissue and rabbit prostatic smooth muscle are standard models to assess functional antagonism. In vivo efficacy is evaluated in anesthetized rats by measuring intraurethral pressure (IUP) changes. For example, ρ-Da1a (0.1 mg·kg⁻¹) significantly increased IUP in rats, comparable to Tamsulosin (0.01–0.05 mg·kg⁻¹) . Dose-response curves and pKB values derived from these models help quantify receptor antagonism potency .

Q. How is receptor selectivity of ρ-Da1a determined against adrenoceptor subtypes?

  • Methodological Answer : Radioligand binding assays with radio-labelled AdTx1 (Kd = 0.6 nM) are performed on α1A-, α1B-, and α1D-adrenoceptors. Competitive binding experiments using increasing concentrations of ρ-Da1a (10⁻¹²–10⁻⁶ M) reveal subnanomolar affinity (Ki = 0.35 nM) for α1A-adrenoceptors, with minimal binding to β- or γ-receptors . Functional selectivity is further confirmed via tissue-specific assays (e.g., rat aorta for α1B vs. prostate for α1A) .

Q. What techniques validate the insurmountable antagonism of ρ-Da1a?

  • Methodological Answer : Schild analysis in isolated tissues (e.g., rabbit prostate) demonstrates non-parallel rightward shifts in phenylephrine dose-response curves, indicative of insurmountable antagonism. ρ-Da1a (10–100 nM) reduces maximal agonist response, with slow dissociation kinetics (t½ diss = 3.6 hours), confirmed via washout experiments .

Advanced Research Questions

Q. How do structural features of ρ-Da1a influence its interaction with α1A-adrenoceptors?

  • Methodological Answer : Mutagenesis studies identify critical receptor residues (e.g., Glu170, Leu174, Phe182 in extracellular loop e2) for ρ-Da1a binding. Competitive binding assays with α1A-adrenoceptor mutants show reduced affinity (e.g., 10-fold decrease for Glu170Ala), highlighting the role of electrostatic and hydrophobic interactions. Structural modeling using the three-finger-fold scaffold reveals a conserved binding motif shared with MT7 toxin but distinct from small-molecule antagonists .

Q. What explains contradictory data on ρ-Da1a’s species-specific efficacy (e.g., in rats vs. mice)? **

  • Methodological Answer : Species-dependent receptor polymorphisms alter binding kinetics. For example, ρ-Da1a lacks efficacy in rat urethral pressure models due to differences in α1A-adrenoceptor extracellular domains. Cross-species comparisons using chimeric receptors or humanized models resolve these discrepancies. Functional assays in humanized α1A-expressing cell lines confirm conserved antagonism .

Q. How can ρ-Da1a’s slow dissociation kinetics be exploited for therapeutic applications?

  • Methodological Answer : Prolonged receptor occupancy enables sustained relaxation of prostatic smooth muscle, mimicking clinical effects of tamsulosin but with higher specificity. Fluoro-labelled AdTx1 derivatives (e.g., FITC-AdTx1) track receptor internalization dynamics via confocal microscopy, providing insights into long-lasting therapeutic potential .

Data Analysis and Interpretation

Q. How should researchers address variability in dose-response curves for ρ-Da1a across studies?

  • Methodological Answer : Normalize data to vehicle controls and apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 and Emax. Statistical outliers are identified via Grubbs’ test. For example, ρ-Da1a’s IUP effects in rats show inter-study variability (±15%) due to anesthesia depth; standardized protocols minimize this .

Q. What statistical methods validate the specificity of ρ-Da1a’s binding to α1A-adrenoceptors?

  • Methodological Answer : One-way ANOVA with post-hoc Tukey tests compare binding affinity across receptor subtypes. For instance, ρ-Da1a’s Ki for α1A (0.35 nM) is significantly lower than for α1B (>1000 nM; p < 0.001), confirming specificity .

Experimental Design Recommendations

Q. What controls are essential for functional assays with ρ-Da1a?

  • Methodological Answer : Include (1) vehicle controls (e.g., saline), (2) non-peptide antagonists (e.g., tamsulosin) as positive controls, and (3) scrambled peptide sequences to rule out non-specific effects. Pre-incubation with ρ-Da1a (30 min) ensures equilibrium binding .

Q. How to optimize radioligand binding assays for ρ-Da1a?

  • Methodological Answer : Use high-specific-activity [³H]-AdTx1 (≥50 Ci/mmol) and minimize non-specific binding with 100 μM phenoxybenzamine. Kinetic parameters (kon = 6 × 10⁶ M⁻¹·min⁻¹; koff = 0.003 min⁻¹) are derived from saturation and dissociation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.